molecular formula C10H8ClN3 B1148884 (2-pyridyl)(3-chloro-2-pyridyl)amine CAS No. 138144-95-3

(2-pyridyl)(3-chloro-2-pyridyl)amine

Cat. No.: B1148884
CAS No.: 138144-95-3
M. Wt: 206
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Description

(2-Pyridyl)(3-chloro-2-pyridyl)amine is a bidentate ligand featuring two pyridyl substituents attached to an amine nitrogen. One pyridyl ring is substituted with a chlorine atom at the 3-position, introducing steric and electronic modifications compared to unsubstituted analogues.

Properties

CAS No.

138144-95-3

Molecular Formula

C10H8ClN3

Molecular Weight

206

Synonyms

(2-pyridyl)(3-chloro-2-pyridyl)amine

Origin of Product

United States

Comparison with Similar Compounds

Tris(2-pyridyl)amine

  • Structure : Contains three 2-pyridyl groups attached to a central amine nitrogen.
  • Coordination Behavior : Acts as a tridentate ligand, forming six-membered chelate rings with transition metals (e.g., Re, Ir, W) .
  • Electronic Effects: Lacks electron-withdrawing substituents, leading to stronger σ-donor properties compared to chlorinated derivatives.

Benzyldi(2-pyridyl)amine

  • Structure : Features two 2-pyridyl groups and one benzyl group attached to the amine.
  • Steric Influence : The benzyl group introduces minimal steric hindrance in the free ligand but affects the geometry of square-planar metal complexes (e.g., Pt(II)) due to pendant group orientation .

3-Chloropyridin-2-amine

  • Structure: A mono-pyridylamine with a chlorine atom at the 3-position.
  • Intermolecular Interactions : Forms centrosymmetric cyclic dimers via N–H⋯N hydrogen bonds and exhibits short Cl⋯Cl contacts (3.278 Å), influencing crystallinity .
  • Synthesis Relevance : Often isolated as a by-product in the synthesis of agrochemical intermediates (e.g., chlorantraniliprole precursors) .

Substitution Pattern Effects

Chloro vs. Methoxy Substituents

  • 5-(2-Methoxypyridin-3-yl)pyridin-2-amine (CAS 1249109-42-9):
    • The methoxy group (-OCH₃) is electron-donating, increasing electron density on the pyridyl ring. This contrasts with the electron-withdrawing chlorine in (2-pyridyl)(3-chloro-2-pyridyl)amine, which may reduce basicity of the amine nitrogen .
    • Applications : Methoxy-substituted derivatives are often explored in pharmaceutical intermediates due to enhanced metabolic stability .

Halogen Diversity

  • Reactivity: Iodo-substituted pyridines are more reactive toward nucleophilic aromatic substitution than chloro derivatives .

Coordination Chemistry

Compound Denticity Metal Binding Preferences Key Interactions
(2-Pyridyl)(3-Cl-2-pyridyl)amine Bidentate Transition metals (e.g., Cu, Fe) Npyridyl–M, Cl⋯M (weak)
Tris(2-pyridyl)amine Tridentate Re, Ir, W Six-membered chelate rings
3-Chloropyridin-2-amine Monodentate Not reported N–H⋯N hydrogen bonds
  • Chlorine’s Role: In (2-pyridyl)(3-Cl-2-pyridyl)amine, the chloro substituent may weakly coordinate to metals or participate in non-covalent interactions (e.g., Cl⋯π), though this is less common than in iodo analogues .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
(2-Pyridyl)(3-Cl-2-pyridyl)amine ~221.7 Not reported Moderate in polar aprotic solvents
3-Chloropyridin-2-amine 128.56 296 K (crystal) Low in water, soluble in CH₂Cl₂
2-Chloro-5-iodopyridin-3-amine 269.47 Not reported High in DMF, DMSO
  • Hydrogen Bonding : (2-Pyridyl)(3-Cl-2-pyridyl)amine likely forms weaker N–H⋯N bonds compared to 3-chloropyridin-2-amine due to steric hindrance from the second pyridyl group .

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